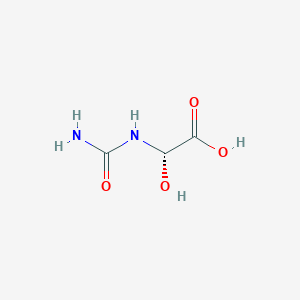
(S)-Ureidoglycolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Ureidoglycolate is a chiral compound that plays a significant role in various biochemical pathways It is an intermediate in the catabolism of purines, specifically in the conversion of uric acid to allantoin
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Ureidoglycolate typically involves the enzymatic conversion of uric acid. This process is catalyzed by the enzyme uricase, which converts uric acid to 5-hydroxyisourate. Subsequently, 5-hydroxyisourate is converted to this compound through a series of enzymatic reactions.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, utilizing genetically engineered microorganisms that express the necessary enzymes for the conversion of uric acid to this compound. This method is advantageous due to its efficiency and sustainability.
Análisis De Reacciones Químicas
Types of Reactions: (S)-Ureidoglycolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form allantoin.
Reduction: Under specific conditions, it can be reduced to form other derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed depending on the desired product.
Major Products Formed:
Allantoin: Formed through the oxidation of this compound.
Derivatives: Various derivatives can be synthesized through reduction and substitution reactions.
Aplicaciones Científicas De Investigación
(S)-Ureidoglycolate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various biochemical compounds.
Biology: It plays a role in studying metabolic pathways and enzyme functions.
Medicine: Research into its role in purine metabolism can provide insights into conditions such as gout and hyperuricemia.
Industry: It can be used in the production of allantoin, which has applications in cosmetics and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (S)-Ureidoglycolate involves its role as an intermediate in the purine catabolism pathway. It is converted from uric acid by uricase and further processed to form allantoin. The molecular targets include enzymes such as uricase and allantoinase, which facilitate these conversions.
Comparación Con Compuestos Similares
Uric Acid: The precursor to (S)-Ureidoglycolate in the purine catabolism pathway.
Allantoin: The product formed from the oxidation of this compound.
5-Hydroxyisourate: An intermediate in the conversion of uric acid to this compound.
Uniqueness: this compound is unique due to its specific role in the purine catabolism pathway and its chiral nature, which can influence its reactivity and interactions with enzymes.
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications
Propiedades
Número CAS |
7424-03-5 |
|---|---|
Fórmula molecular |
C3H6N2O4 |
Peso molecular |
134.09 g/mol |
Nombre IUPAC |
(2S)-2-(carbamoylamino)-2-hydroxyacetic acid |
InChI |
InChI=1S/C3H6N2O4/c4-3(9)5-1(6)2(7)8/h1,6H,(H,7,8)(H3,4,5,9)/t1-/m0/s1 |
Clave InChI |
NWZYYCVIOKVTII-SFOWXEAESA-N |
SMILES isomérico |
[C@H](C(=O)O)(NC(=O)N)O |
SMILES canónico |
C(C(=O)O)(NC(=O)N)O |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1,3,14,19-Tetrahydroxy-7,18-dimethyl-5,12-dioxo-8,17-dioxapentacyclo[14.2.2.02,15.04,13.06,11]icosa-2(15),3,6(11),13-tetraen-9-yl)acetic acid](/img/structure/B14157238.png)
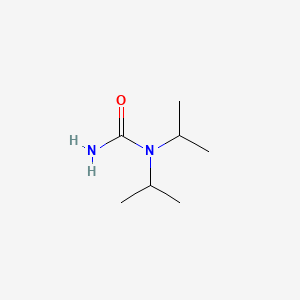
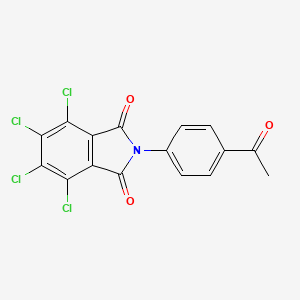
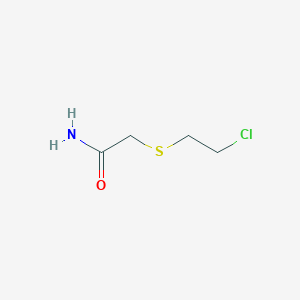
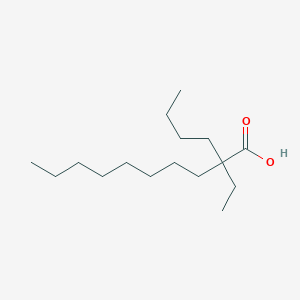
![2,4-dichloro-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B14157270.png)
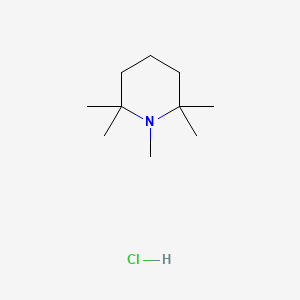
![[3,4,5-trihydroxy-6-[1-hydroxy-6-oxo-3,4,5-tris[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexan-2-yl]oxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B14157283.png)
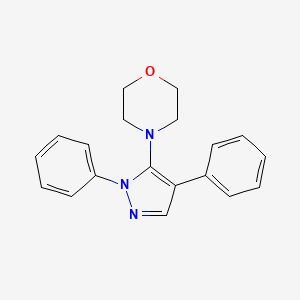
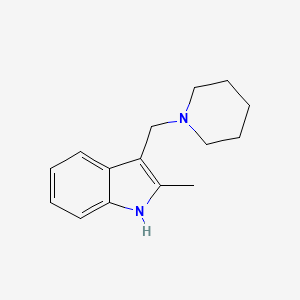
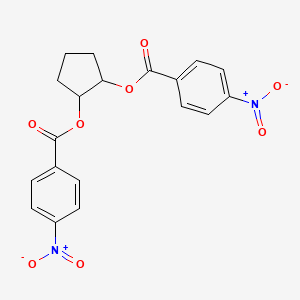
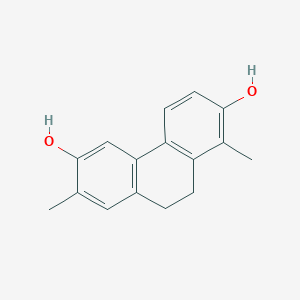
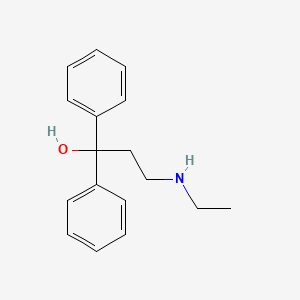
![8-Methoxy-4-propoxy-5H-pyrimido[5,4-b]indole](/img/structure/B14157310.png)
